![molecular formula C12H13NO3 B367035 5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853751-57-2](/img/structure/B367035.png)
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Vue d'ensemble
Description
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as spirooxindole, and it is a heterocyclic organic compound that has a spirocyclic structure. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently.
Mécanisme D'action
The mechanism of action of spirooxindole is still not fully understood, but it has been shown to interact with various biological targets, including DNA, enzymes, and receptors. In anticancer research, spirooxindole has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Biochemical and physiological effects:
Spirooxindole has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antiviral activity. In cytotoxicity studies, spirooxindole has been shown to induce cell death in various cancer cell lines by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using spirooxindole in lab experiments include its versatility as a building block for the synthesis of various complex molecules, its potential applications in various fields, and its ability to interact with various biological targets. The limitations of using spirooxindole in lab experiments include its challenging synthesis, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on spirooxindole, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research on spirooxindole could focus on the development of more potent and selective anticancer agents. In material science, future research on spirooxindole could focus on the synthesis of new organic materials with unique properties. In organic synthesis, future research on spirooxindole could focus on the development of new synthetic methodologies using spirooxindole as a building block.
In conclusion, spirooxindole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently. Spirooxindole has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. Future research on spirooxindole could focus on the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action.
Applications De Recherche Scientifique
Spirooxindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, spirooxindole has been shown to possess anticancer, antiviral, and antibacterial properties. In material science, spirooxindole has been used as a building block for the synthesis of various organic materials. In organic synthesis, spirooxindole has been used as a versatile building block for the synthesis of various complex molecules.
Propriétés
IUPAC Name |
5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLYVBDOGQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
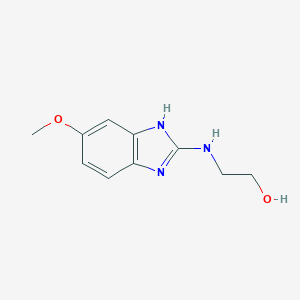
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
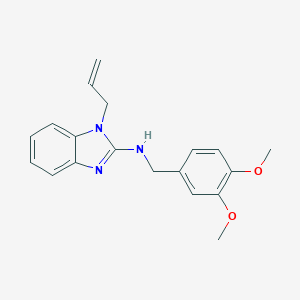
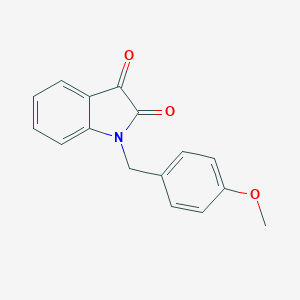

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
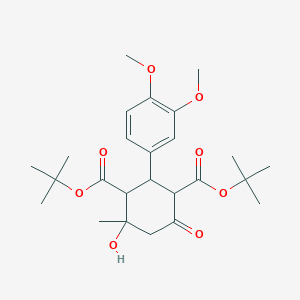
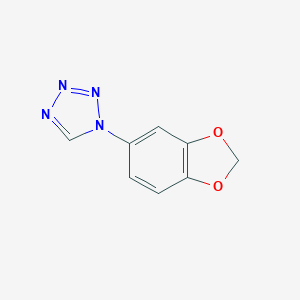
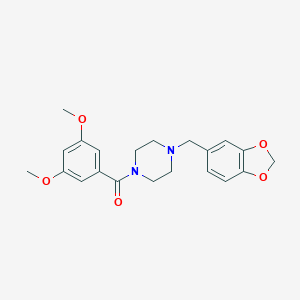
![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)